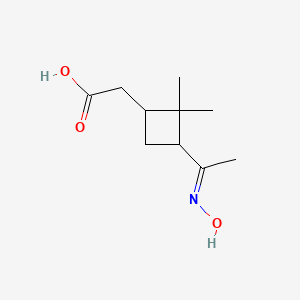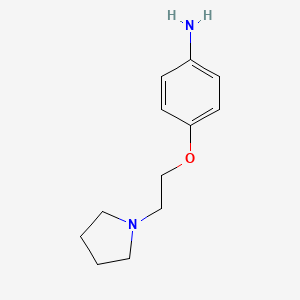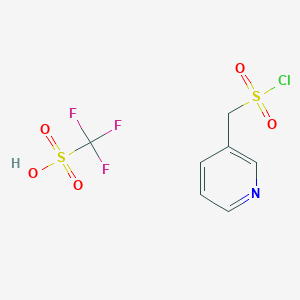
PINONIC ACID OXIME
Overview
Description
Pinonic acid oxime is an organic compound with the molecular formula C10H17NO3 It is derived from pinonic acid, which is a product of the oxidation of α-pinene, a major component of pine resin
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinonic acid oxime can be synthesized through the reaction of pinonic acid with hydroxylamine. The reaction typically involves the following steps:
Formation of Pinonic Acid: Pinonic acid is prepared by the ozonolysis of α-pinene, followed by decomposition with water and chlorine to yield methyl pinonate and pinonic aldehyde.
Oxime Formation: The pinonic acid is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous ozonolysis of α-pinene and subsequent reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pinonic acid oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides through the Beckmann rearrangement.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for the reduction of oximes.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Amides: Formed through the Beckmann rearrangement of this compound.
Nitriles: Also a product of the Beckmann rearrangement under different conditions.
Primary Amines: Resulting from the reduction of this compound.
Scientific Research Applications
Pinonic acid oxime has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The oxime ligation reaction is employed in bioconjugation techniques for the modification of peptides and proteins.
Environmental Chemistry: This compound is studied for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols from the oxidation of biogenic volatile organic compounds.
Mechanism of Action
The mechanism of action of pinonic acid oxime involves its ability to undergo the Beckmann rearrangement, where the oxime group is converted into an amide or nitrile. This reaction is facilitated by the protonation of the oxime oxygen, making it a better leaving group, followed by the migration of an alkyl group to the nitrogen atom . This rearrangement is crucial for its applications in organic synthesis and bioconjugation.
Comparison with Similar Compounds
Pinonic acid oxime can be compared with other oxime compounds, such as:
Acetone Oxime: Used in the synthesis of amides and nitriles through the Beckmann rearrangement.
Benzaldoxime: Another oxime compound used in organic synthesis and bioconjugation reactions.
Cyclohexanone Oxime: Known for its role in the industrial production of caprolactam, a precursor to nylon.
This compound is unique due to its origin from α-pinene and its specific applications in atmospheric chemistry and bioconjugation .
Properties
IUPAC Name |
2-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-6(11-14)8-4-7(5-9(12)13)10(8,2)3/h7-8,14H,4-5H2,1-3H3,(H,12,13)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCRTJCZZQLOSX-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CC(C1(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CC(C1(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90978-91-9 | |
| Record name | MLS000738185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PINONIC ACID OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)









![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
